molecular formula C9H3F3KN7O2 B6050099 Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide

Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide

Cat. No.: B6050099
M. Wt: 337.26 g/mol
InChI Key: JZVUMYHANSHHEH-UHFFFAOYSA-N
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Description

“Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[74003,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide” is a complex organic compound that features a unique arrangement of nitrogen, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo nitration, fluorination, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, trifluoromethylating agents, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable tool in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide” would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide: can be compared to other tricyclic compounds with similar structural features.

    Nitro and trifluoromethyl derivatives: of other tricyclic systems.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N7O2.K/c10-9(11,12)7-16-8-15-6-4(5(13)18(8)17-7)1-3(2-14-6)19(20)21;/h1-2,13H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUMYHANSHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC3=NC(=NN3C(=C21)[NH-])C(F)(F)F)[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3KN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Reactant of Route 2
Reactant of Route 2
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Reactant of Route 3
Reactant of Route 3
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Reactant of Route 4
Reactant of Route 4
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Reactant of Route 5
Reactant of Route 5
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide
Reactant of Route 6
Reactant of Route 6
Potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide

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